molecular formula C22H29BrClNO B1464762 4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220029-82-2

4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1464762
CAS No.: 1220029-82-2
M. Wt: 438.8 g/mol
InChI Key: RZNYMOFCXBQYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a precise structural description that accounts for all substituents and their connectivity patterns. According to PubChem chemical database documentation, the official International Union of Pure and Applied Chemistry name is 4-[2-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride. This nomenclature systematically describes the molecular architecture starting from the piperidine core, which serves as the parent heterocyclic system. The designation "4-" indicates that the primary substituent is attached to the fourth carbon position of the piperidine ring, following standard numbering conventions where the nitrogen atom is assigned position 1.

The structural complexity becomes apparent through examination of the extended substituent chain, which consists of a two-carbon ethyl bridge connecting the piperidine ring to a phenoxy group. The phenoxy moiety itself contains two distinct substituents: a bromine atom at the 2-position and a tertiary carbon center at the 4-position bearing both methyl and phenyl groups. The International Union of Pure and Applied Chemistry system captures this complexity through the systematic description "2-bromo-4-(2-phenylpropan-2-yl)phenoxy," where the parenthetical expression "2-phenylpropan-2-yl" precisely defines the quaternary carbon substituent. The hydrochloride designation indicates the presence of the compound as a salt form, with protonation occurring at the basic nitrogen center of the piperidine ring.

Additional structural descriptors provide complementary information about molecular connectivity and three-dimensional arrangement. The International Chemical Identifier representation offers a machine-readable format: InChI=1S/C22H28BrNO.ClH/c1-22(2,18-6-4-3-5-7-18)19-8-9-21(20(23)16-19)25-15-12-17-10-13-24-14-11-17;/h3-9,16-17,24H,10-15H2,1-2H3;1H. This descriptor systematically encodes all atoms, bonds, and connectivity patterns in a standardized format that enables unambiguous structural identification across different chemical information systems. The Simplified Molecular Input Line Entry System representation provides another structural encoding method: CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCNCC3)Br.Cl.

Molecular Formula and Weight Analysis

The molecular formula for this compound is established as C22H29BrClNO, which accounts for all constituent atoms in the complete salt structure. This formula reflects the presence of twenty-two carbon atoms, twenty-nine hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom. The carbon content is distributed across multiple structural domains: the piperidine ring contributes five carbon atoms, the ethyl linker provides two carbons, the phenoxy system adds six carbons, and the phenylpropan substituent contributes an additional nine carbon atoms. The hydrogen count encompasses both the organic framework and the protonated nitrogen center associated with the hydrochloride salt formation.

Molecular weight determinations from multiple sources show some variation in reported values, reflecting different computational methods and precision levels. PubChem reports the molecular weight as 438.8 grams per mole, while alternative sources provide values of 438.83 grams per mole and 438.84 grams per mole. These minor discrepancies likely arise from different atomic weight standards and rounding protocols employed in molecular weight calculations. The molecular weight analysis reveals the substantial size of this compound, with the majority of mass contributed by the extensive carbon framework and the presence of the heavy bromine atom, which alone contributes approximately 79.9 grams per mole to the total molecular weight.

The elemental composition analysis provides additional insights into the molecular architecture and potential chemical behavior. The carbon-to-hydrogen ratio of approximately 0.76 indicates a moderately saturated organic structure, consistent with the presence of aromatic systems balanced by aliphatic components. The heteroatom content, comprising nitrogen, oxygen, bromine, and chlorine, represents approximately 25% of the total molecular weight, suggesting significant potential for intermolecular interactions and specialized chemical reactivity patterns. The presence of a single nitrogen atom within a basic piperidine environment explains the compound's ability to form stable hydrochloride salts under appropriate conditions.

Chemical Abstracts Service Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service registry number for this compound is documented as 1220029-82-2 across multiple chemical databases and supplier catalogs. This unique identifier serves as the primary reference for unambiguous compound identification within the Chemical Abstracts Service database system and facilitates accurate cross-referencing across different chemical information platforms. The Chemical Abstracts Service number provides essential traceability for research applications and ensures consistent identification regardless of variations in nomenclature or structural representation methods employed by different sources.

Alternative naming conventions and synonyms reflect the complexity of chemical nomenclature systems and the various approaches used by different organizations for compound identification. Common alternative names include "this compound", "4-(2-(2-Bromo-4-(2-phenylpropan-2-yl)phenoxy)ethyl)piperidine hydrochloride", and "4-[2-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride". These variations primarily differ in capitalization conventions, punctuation usage, and the specific descriptive approach for the tertiary carbon substituent, with some sources preferring "1-methyl-1-phenylethyl" while others use "2-phenylpropan-2-yl" to describe the same structural unit.

Properties

IUPAC Name

4-[2-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrNO.ClH/c1-22(2,18-6-4-3-5-7-18)19-8-9-21(20(23)16-19)25-15-12-17-10-13-24-14-11-17;/h3-9,16-17,24H,10-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNYMOFCXBQYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCNCC3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-82-2
Record name Piperidine, 4-[2-[2-bromo-4-(1-methyl-1-phenylethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a piperidine ring and a brominated phenoxy group, suggests various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H29BrClNO, with a molecular weight of approximately 424.81 g/mol. The structure includes:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Brominated Phenoxy Group : A phenolic structure substituted with a bromine atom, enhancing its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it may influence:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes. The compound's structure suggests it could act as an agonist or antagonist at specific GPCR subtypes, potentially modulating pathways related to inflammation and central nervous system functions .
  • Adenosine Receptors : Compounds similar to this one have shown activity at adenosine receptors, which are involved in cardiovascular regulation and neurotransmission. The brominated phenoxy moiety may enhance binding affinity and selectivity towards these receptors .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Potential modulation of inflammatory pathways through GPCR interaction.
CNS Effects Possible effects on mood and circadian rhythms via neurotransmitter modulation.
Cardiovascular Effects Interaction with adenosine receptors may lead to vasodilation and reduced heart rate.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds related to this compound:

  • Study on GPCR Interaction : Research demonstrated that similar compounds can effectively bind to GPCRs, leading to significant physiological responses such as altered neurotransmitter release and modulation of vascular tone .
  • Adenosine Receptor Modulation : A study highlighted the role of phenethylamine derivatives in mediating adenosine receptor activity, suggesting that the structural characteristics of this compound could enhance its efficacy as an adenosine receptor modulator .
  • Neuropharmacological Effects : Investigations into the effects of similar piperidine derivatives on mood disorders indicated potential anxiolytic properties, warranting further exploration into their therapeutic applications .

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it an essential reagent in organic synthesis.

Common Reactions:

  • Oxidation: Can introduce oxygen-containing functional groups.
  • Reduction: Can remove oxygen-containing groups or reduce double bonds.
  • Substitution: Can replace functional groups, such as halogen exchange.

Biology

The compound is being studied for its potential biological activities, particularly its interactions with biomolecules. Preliminary investigations suggest that it may influence neurotransmitter systems or act as an enzyme inhibitor.

Biological Activity Studies:

Recent studies have highlighted several areas of interest:

  • Antimicrobial Activity: Certain derivatives have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains.
  • Cytotoxicity: In vitro studies indicate varying degrees of cytotoxicity against human cell lines, necessitating further investigation into safety profiles.

Medicine

In medicinal chemistry, the compound is being explored as a potential pharmaceutical intermediate or active ingredient. Its unique combination of functional groups may confer specific therapeutic properties that warrant further research.

Case Study 1: Antimicrobial Properties

A study conducted on structurally related compounds demonstrated that derivatives of piperidine with similar brominated phenoxy groups exhibited promising antimicrobial properties. The research highlighted the effectiveness of these compounds against resistant strains of Mycobacterium tuberculosis, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

A series of in vitro assays were performed to evaluate the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity, prompting further exploration into their mechanisms of action and safety profiles for potential therapeutic applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position/Group) Key Features
4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride C₂₃H₂₉BrClNO* ~457.3 (calculated) 2-Bromo, 4-(1-methyl-1-phenylethyl) Bulky aromatic substituent; bromo enhances electronic effects.
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride C₂₂H₃₀ClNO 359.9 4-(1-methyl-1-phenylethyl); no bromo; piperidine at 3-position Positional isomer with reduced halogen effects; similar steric bulk.
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride C₁₇H₂₅BrClNO ~378.8 (calculated) 2-Bromo, 4-tert-butyl Aliphatic tert-butyl group; lower lipophilicity vs. aromatic substituents.
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride C₁₆H₂₅BrClNO 362.7 4-Bromo, 2-isopropyl Bromo position differs; isopropyl offers moderate steric hindrance.
2-(2-(2-bromo-4-(sec-butyl)phenoxy)ethyl)piperidine hydrochloride C₁₇H₂₇BrClNO ~388.8 (calculated) 2-Bromo, 4-sec-butyl; piperidine at 2-position Aliphatic sec-butyl; positional isomer of piperidine substitution.

*Note: Molecular formula and weight for the target compound are inferred from structural analogs.

Key Differences in Physicochemical Properties

Substituent Effects: The 1-methyl-1-phenylethyl group in the target compound introduces significant steric bulk and aromaticity compared to aliphatic groups (tert-butyl, isopropyl) in analogs . Bromo vs. Chloro: Bromine’s larger atomic radius and polarizability may enhance halogen bonding in receptor interactions compared to chlorine analogs (e.g., compounds) .

Piperidine Substitution Position :

  • Piperidine at the 4-position (target compound) versus 3- or 2-position () alters the spatial orientation of the amine group, affecting binding pocket compatibility in biological targets .

Pharmacological Implications (Inferred from Analogs)

  • Serotonin Reuptake Inhibition: Piperidine derivatives with halogenated phenoxy groups (e.g., ) are associated with serotonin reuptake inhibition. The bromo substituent in the target compound may enhance affinity for transporters compared to non-halogenated analogs .
  • Metabolic Stability : Bulky substituents like 1-methyl-1-phenylethyl may slow metabolic degradation compared to smaller groups (e.g., isopropyl), as seen in related compounds .

Preparation Methods

Chemical Structure and Key Features Relevant to Synthesis

The compound consists of:

  • A piperidine ring substituted at the 4-position
  • A phenoxy group linked via an ethyl chain to the piperidine nitrogen
  • A bromine atom at the 2-position of the phenoxy aromatic ring
  • A bulky 1-methyl-1-phenylethyl substituent at the 4-position of the phenoxy ring
  • The hydrochloride salt form enhancing stability and solubility

This molecular architecture implies that synthetic strategies must carefully manage selective substitution and functional group compatibility, particularly for the bromination and ether linkage formation steps.

General Synthetic Approach

The synthesis typically follows a multi-step route involving:

  • Preparation of the substituted phenol intermediate bearing the 2-bromo and 4-(1-methyl-1-phenylethyl) groups
  • Formation of the phenoxyethyl intermediate by etherification with a suitable ethyl linker
  • Coupling of the phenoxyethyl intermediate with piperidine to form the target compound
  • Conversion to the hydrochloride salt for isolation and purification

The key challenges include regioselective bromination, efficient ether bond formation, and maintaining the integrity of the bulky substituent during the synthesis.

Stepwise Preparation Details

Step Description Reagents/Conditions Notes
1 Synthesis of 2-Bromo-4-(1-methyl-1-phenylethyl)phenol Bromination of 4-(1-methyl-1-phenylethyl)phenol using a brominating agent (e.g., N-bromosuccinimide) under controlled temperature and solvent conditions Regioselective bromination at the 2-position is critical; reaction monitoring by TLC or HPLC recommended
2 Etherification to form 2-Bromo-4-(1-methyl-1-phenylethyl)phenoxyethyl intermediate Reaction of the brominated phenol with 2-chloroethyl piperidine or 2-bromoethyl piperidine under basic conditions (e.g., K2CO3) in polar aprotic solvents like DMF SN2 reaction forming the ether linkage; control of temperature and stoichiometry avoids side reactions
3 Coupling with Piperidine Nucleophilic substitution of the ethyl halide intermediate with piperidine, often followed by acidification with HCl to obtain the hydrochloride salt Ensures formation of the piperidine-substituted product and conversion to the stable salt form
4 Purification and Crystallization Purification by recrystallization in suitable solvents (e.g., ethanol/ether mixtures) and drying under vacuum Yields crystalline hydrochloride salt with defined purity

Analytical and Characterization Techniques During Preparation

Research Findings and Optimization Notes

  • Regioselectivity in Bromination : Controlled bromination at the 2-position is achieved by carefully selecting brominating agents and reaction conditions to minimize polybromination or substitution at undesired positions.

  • Etherification Efficiency : Using polar aprotic solvents enhances nucleophilic substitution rates, while mild bases prevent decomposition of sensitive groups.

  • Salt Formation : Conversion to the hydrochloride salt improves compound stability, solubility, and crystallinity, facilitating purification and handling.

  • Yield and Purity : Optimization of reaction times and temperatures is critical to maximize yield and minimize impurities, particularly debrominated or over-alkylated byproducts.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions Comments
Bromination Agent N-Bromosuccinimide (NBS) or equivalent Selective for aromatic bromination
Solvent for Bromination Dichloromethane or acetonitrile Controls reaction rate and selectivity
Etherification Base Potassium carbonate (K2CO3) Mild base to facilitate SN2
Etherification Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) Polar aprotic solvents preferred
Piperidine Coupling Excess piperidine, reflux conditions Ensures complete substitution
Salt Formation HCl in ethanol or ether Produces stable hydrochloride salt
Purification Recrystallization from ethanol/ether Yields crystalline product

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Nucleophilic substitution : React 2-bromo-4-(1-methyl-1-phenylethyl)phenol with a piperidine derivative containing an ethyl linker (e.g., 4-(2-chloroethyl)piperidine hydrochloride) in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (80–100°C) for 12–24 hours. Use a base like potassium carbonate to deprotonate the phenol and drive the reaction .
  • Purification : Isolate the product via column chromatography (silica gel, eluting with dichloromethane/methanol gradients) and recrystallize from ethanol/water mixtures .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of phenol to piperidine derivative) and temperature to minimize byproducts like unreacted bromophenol or dimerization .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the presence of the piperidine ring (δ 2.5–3.5 ppm for N-CH2_2), bromophenol aromatic protons (δ 6.8–7.5 ppm), and tert-butyl group (δ 1.3–1.5 ppm). FT-IR can validate ether (C-O-C, ~1250 cm1^{-1}) and ammonium (N-H, ~2500 cm1^{-1}) bonds .
  • Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z corresponding to C22_{22}H27_{27}BrNO2_2·HCl (exact mass: ~468.8 g/mol) .
  • Elemental Analysis : Confirm C, H, N, and Br percentages within ±0.3% of theoretical values .

Q. What are the key stability considerations for handling this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the bromophenol ether or degradation of the piperidine moiety .
  • Light Sensitivity : Protect from UV exposure due to the bromoaryl group, which may undergo photolytic cleavage .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions that could hydrolyze the ether bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and ethyl acetate (non-polar) at 25°C. Conflicting reports (e.g., 10 mg/mL in DMSO vs. 5 mg/mL) may arise from residual solvents or polymorphic forms. Use lyophilization to standardize the crystalline form before testing .
  • Quantitative Analysis : Employ UV-Vis spectroscopy (λmax ~270 nm for the bromophenol group) to measure saturation concentrations. Validate with nephelometry for low-solubility cases .

Q. What experimental designs are recommended for assessing biological activity in vitro?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for CNS activity (e.g., σ-receptor or dopamine transporter binding) due to the piperidine moiety. Use radioligand displacement assays (e.g., 3^3H-DTG for σ-receptors) with HEK293 cells expressing human receptors .
  • Cytotoxicity Profiling : Test against human neuronal cell lines (e.g., SH-SY5Y) using MTT assays. Include positive controls (e.g., cisplatin) and validate with flow cytometry for apoptosis markers .
  • Solubility Enhancement : For low aqueous solubility, prepare cyclodextrin inclusion complexes (e.g., HP-β-CD) at 1:2 molar ratios and assess bioavailability via Franz diffusion cells .

Q. How can reaction mechanisms involving the bromophenol ether be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Perform time-resolved 1^1H NMR to track intermediates during hydrolysis (e.g., in 0.1 M HCl/THF at 37°C). Identify transient species like the quinone methide intermediate .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate activation energies for C-O bond cleavage. Compare with experimental Arrhenius plots from HPLC-monitored degradation studies .
  • Isotopic Labeling : Synthesize a deuterated analog (C-D bonds at the ethyl linker) to trace hydrogen/deuterium exchange during acid-catalyzed reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 2
4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.